2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol
Overview
Description
2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylidene group attached to an amino group, with two chlorine atoms and a hydroxyl group on the benzene ring, and a methylpropane-1,3-diol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 2-amino-2-methylpropane-1,3-diol. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzamide: Similar structure but with a benzamide group instead of a methylpropane-1,3-diol backbone.
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate: Contains a sulfonate group instead of an amino group.
Uniqueness
2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-methylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(5-15,6-16)14-4-7-2-8(12)3-9(13)10(7)17/h2-4,15-17H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHGZQTUNKSDAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)N=CC1=C(C(=CC(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425687 | |
Record name | 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218144-82-2 | |
Record name | 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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